Cas no 65879-43-8 (1-chloro-2,5-bis(1-methylethoxy)-4-nitrobenzene)
65879-43-8 structure
Product Name:1-chloro-2,5-bis(1-methylethoxy)-4-nitrobenzene
CAS-nummer:65879-43-8
MF:C12H16ClNO4
MW:273.712742805481
CID:962735
PubChem ID:105226
Update Time:2025-04-19
1-chloro-2,5-bis(1-methylethoxy)-4-nitrobenzene Chemische en fysische eigenschappen
Naam en identificatie
-
- 1-chloro-2,5-bis(1-methylethoxy)-4-nitrobenzene
- 1-chloro-4-nitro-2,5-di(propan-2-yloxy)benzene
- 1-chloro-4-nitro-2,5-bis(propan-2-yloxy)benzene
- 2,5-Diisopropoxy-4-nitrochlorobenzene
- 4-Chloro-2,5-diisopropoxynitrobenzene
- Benzene, 1-chloro-2,5-bis(1-methylethoxy)-4-nitro-
- 65879-43-8
- DTXSID0070364
- EINECS 265-959-1
- NS00035924
- ANYDHFJLAAOZED-UHFFFAOYSA-N
- ZE7L57PH4R
- UNII-ZE7L57PH4R
-
- Inchi: 1S/C12H16ClNO4/c1-7(2)17-11-6-10(14(15)16)12(5-9(11)13)18-8(3)4/h5-8H,1-4H3
- InChI-sleutel: ANYDHFJLAAOZED-UHFFFAOYSA-N
- LACHT: ClC1=CC(=C(C=C1OC(C)C)[N+](=O)[O-])OC(C)C
Berekende eigenschappen
- Exacte massa: 273.07688
- Monoisotopische massa: 273.077
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 4
- Complexiteit: 280
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.9
- Topologisch pooloppervlak: 64.3Ų
Experimentele eigenschappen
- Dichtheid: 1.2
- Kookpunt: 380.6°C at 760 mmHg
- Vlampunt: 184°C
- Brekindex: 1.521
- PSA: 61.6
1-chloro-2,5-bis(1-methylethoxy)-4-nitrobenzene Gerelateerde literatuur
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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